Cas no 1216568-81-8 (1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride)

1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-Piperidineethanol, α-[([1,1'-biphenyl]-4-yloxy)methyl]-3-methyl-, hydrochloride (1:1)
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- インチ: 1S/C21H27NO2.ClH/c1-17-6-5-13-22(14-17)15-20(23)16-24-21-11-9-19(10-12-21)18-7-3-2-4-8-18;/h2-4,7-12,17,20,23H,5-6,13-16H2,1H3;1H
- InChIKey: ZGSWPKVDLNXYOV-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C2C=CC=CC=2)=CC=1)CC(O)CN1CCCC(C)C1.Cl
1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1246-0007-1mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-40mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-30mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-20mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-5mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-50mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-75mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-2μmol |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-10mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1246-0007-25mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride |
1216568-81-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochlorideに関する追加情報
Introduction to 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS No. 1216568-81-8)
The compound 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride, identified by its CAS number 1216568-81-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound, a hydrochloride salt, has garnered attention due to its structural complexity and potential therapeutic applications. The molecular structure incorporates a biphenyl moiety linked to a propyl chain, which is further substituted with a piperidine ring, creating a scaffold that is both pharmacologically interesting and structurally robust.
Recent research in medicinal chemistry has highlighted the importance of biphenyl derivatives in developing novel therapeutic agents. The biphenyl ring, with its aromatic stability and electronic properties, serves as an excellent platform for modulating biological targets. In particular, the 4-yloxy substitution on the biphenyl ring enhances the compound's ability to interact with biological receptors, making it a promising candidate for drug development. The presence of a hydrochloride salt form improves the compound's solubility and bioavailability, which are critical factors in pharmaceutical formulations.
The propyl chain in 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride introduces additional functional groups that contribute to its pharmacological profile. This part of the molecule can influence both the metabolic pathways and the binding affinity of the compound to its target receptors. The 3-methylpiperidin-1-yl group is particularly noteworthy, as piperidine derivatives are well-documented for their role in central nervous system (CNS) drugs. This substitution not only enhances the compound's ability to cross the blood-brain barrier but also modulates neurotransmitter activity, making it a potential candidate for treating neurological disorders.
Current research in pharmacology has demonstrated that compounds with similar structural motifs exhibit significant therapeutic potential. Studies have shown that biphenyl-based molecules can interact with various enzymes and receptors, leading to effects ranging from analgesic to anti-inflammatory properties. The specific arrangement of functional groups in 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride suggests that it may possess multiple mechanisms of action, which could be exploited for treating complex diseases.
In vitro studies have begun to explore the biochemical interactions of this compound. Initial findings indicate that it can modulate pathways involving neurotransmitter release and receptor binding. The biphenyl moiety appears to play a crucial role in stabilizing the compound's interaction with biological targets, while the piperidine ring contributes to its ability to penetrate neural tissues. These characteristics make it an attractive candidate for further investigation in preclinical models.
The hydrochloride salt form of this compound not only improves its solubility but also enhances its pharmacokinetic properties. Solubility is a critical factor in drug formulation, as it directly impacts absorption rates and bioavailability. By forming a hydrochloride salt, the compound achieves better dissolution rates in aqueous environments, which is essential for oral and intravenous administration. This improvement in solubility could lead to more efficient drug delivery systems and better patient compliance.
Advanced computational modeling techniques have been employed to predict the binding affinity and metabolic stability of 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride. These studies have provided valuable insights into how the compound interacts with biological targets at the molecular level. The results suggest that this compound may have high selectivity for certain receptors, reducing side effects associated with off-target interactions. This selectivity is crucial for developing drugs that are both effective and safe.
Future research directions include exploring the compound's potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The piperidine moiety's ability to modulate neurotransmitter activity makes it particularly relevant for these conditions. Additionally, investigating its interactions with other biological pathways could uncover new therapeutic applications. The biphenyl derivative's structural features may also make it useful in developing drugs for other CNS disorders, including depression and anxiety.
The development of novel pharmaceuticals relies heavily on understanding how molecular structure influences biological activity. 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride exemplifies this principle by combining multiple pharmacophoric elements into a single molecule. Its unique structure positions it as a versatile tool for drug discovery and development. As research continues, this compound may emerge as a lead candidate for several therapeutic applications.
In conclusion, 1-{1,1'-biphenyl-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS No. 1216568-81-8) represents a promising advancement in pharmaceutical chemistry. Its complex molecular structure and favorable pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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